Balanced Dual-Target Potency vs. MAO-B-Only Benzothiazinone Analog (Compound 13)
CAY10680 (compound 17) achieves a balanced dual inhibition profile (MAO-B IC50 = 34.9 nM; A2AAR Ki = 39.5 nM) that is absent in the structurally related benzothiazinone compound 13, which is a potent MAO-B inhibitor (IC50 = 1.63 nM) but shows no significant adenosine A2A receptor affinity [1]. This represents a fundamental pharmacological divergence within the same chemical series, where compound 13 is effectively a single-target agent despite its structural similarity [1].
| Evidence Dimension | Dual-target engagement (MAO-B inhibition and A2A receptor affinity) |
|---|---|
| Target Compound Data | CAY10680: MAO-B IC50 = 34.9 nM (human); A2AAR Ki = 39.5 nM (human) |
| Comparator Or Baseline | Compound 13: MAO-B IC50 = 1.63 nM (human); A2AAR Ki: no significant affinity (Ki >10 µM for all AR subtypes) |
| Quantified Difference | Compound 13 is ~21-fold more potent at MAO-B but completely lacks A2AAR engagement, whereas CAY10680 exhibits dual nanomolar activity at both targets |
| Conditions | Human recombinant MAO-B enzyme assay; radioligand binding at human A2AARs expressed in CHO cells |
Why This Matters
This demonstrates that within the benzothiazinone class, only CAY10680 (17) and a few specific analogs deliver simultaneous dual-target engagement, making it a non-substitutable tool for testing the dual MAO-B/A2A inhibition hypothesis in PD models.
- [1] Stössel, A., Schlenk, M., Hinz, S., Küppers, P., Heer, J., Gütschow, M., & Müller, C. E. (2013). Dual targeting of adenosine A2A receptors and monoamine oxidase B by 4H-3,1-benzothiazin-4-ones. Journal of Medicinal Chemistry, 56(11), 4580–4596. View Source
